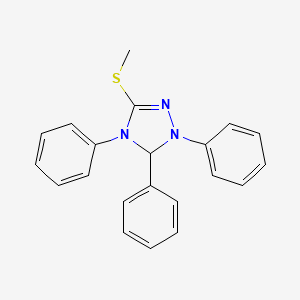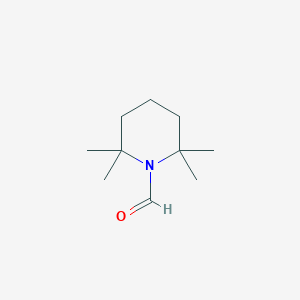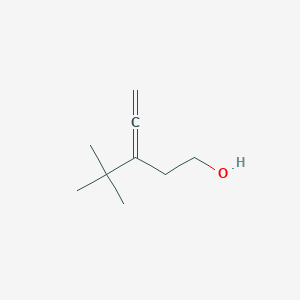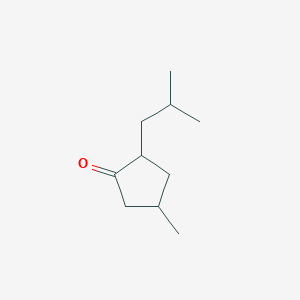
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one is an organic compound belonging to the class of cyclopentanones. It is characterized by a cyclopentane ring substituted with a methyl group and an isobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 4-Methyl-2-(2-methylpropyl)cyclopentan-1-one can be achieved through several methods. One common synthetic route involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . Industrial production methods may vary, but they generally follow similar principles of radical addition and catalytic processes.
Análisis De Reacciones Químicas
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a precursor for the synthesis of biologically active compoundsAdditionally, in the industry, it is used in the production of fragrances and flavors .
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(2-methylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one can be compared with other similar compounds, such as cyclopentanone derivatives. Some similar compounds include 2-Cyclopenten-1-one, 2-methyl-2-cyclopenten-1-one, and 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
53771-87-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)4-9-5-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3 |
Clave InChI |
RSXDSYYYAJHFNM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(=O)C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


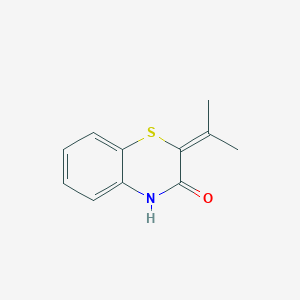
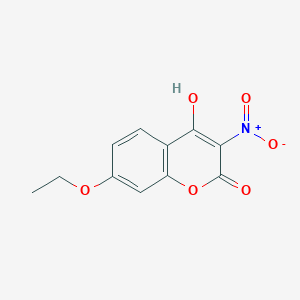


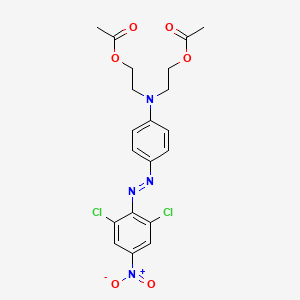

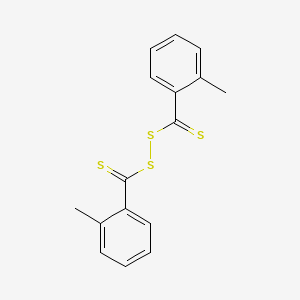
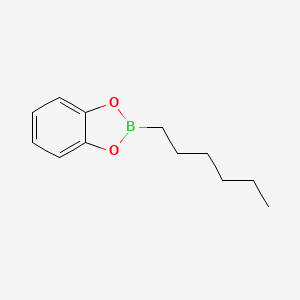
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
